6-(4-Chlorophenoxy)nicotinaldehyde: A Technical Guide to a Privileged Scaffold Intermediate
6-(4-Chlorophenoxy)nicotinaldehyde: A Technical Guide to a Privileged Scaffold Intermediate
Executive Summary
6-(4-Chlorophenoxy)nicotinaldehyde (CAS: Not widely listed as a commodity chemical; related nitrile CAS 99902-70-2) is a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents. Characterized by a pyridine core substituted with a reactive aldehyde at the C3 position and a lipophilic 4-chlorophenoxy ether at the C6 position, this molecule serves as a critical "handle" for diversifying molecular scaffolds.
This guide details the structural properties, validated synthetic protocols, and downstream applications of this intermediate, designed for medicinal chemists and process scientists.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 6-(4-chlorophenoxy)pyridine-3-carbaldehyde |
| Common Name | 6-(4-Chlorophenoxy)nicotinaldehyde |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)Cl |
| InChI Key | Computed:[1][2][3] SMZLJRHNWGOQOS-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The molecule is a biaryl ether system with distinct electronic zones:
-
Electrophilic Handle (Aldehyde): The C3-formyl group is highly reactive toward nucleophiles (amines, ylides), allowing for rapid scaffold elaboration.
-
Lipophilic Tail (4-Chlorophenoxy): The p-chlorophenyl ether provides metabolic stability (blocking para-oxidation) and significant lipophilicity (increasing LogP), which is crucial for hydrophobic pocket binding in kinase inhibitors and GPCR ligands.
-
Core Scaffold (Pyridine): The nitrogen atom at position 1 accepts hydrogen bonds, influencing solubility and target interaction.
Synthetic Methodology
The most robust route to 6-(4-chlorophenoxy)nicotinaldehyde utilizes a Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol
Reaction:
6-Chloronicotinaldehyde + 4-Chlorophenol
6-(4-Chlorophenoxy)nicotinaldehyde
Reagents:
-
Substrate: 6-Chloronicotinaldehyde (1.0 equiv)
-
Nucleophile: 4-Chlorophenol (1.1 equiv)
-
Base: Potassium Carbonate (
, 1.5–2.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Anhydrous conditions are preferred to prevent hydrolysis.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 4-chlorophenol (1.1 eq) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 6-chloronicotinaldehyde (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloropyridine.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes). The product typically precipitates as a solid.
-
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway (S_NAr)
The reaction proceeds via a Meisenheimer complex. The aldehyde at C3 is critical; it withdraws electron density from the ring, stabilizing the negative charge on the nitrogen in the transition state.
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target ether.
Reactivity & Downstream Applications
The aldehyde functionality serves as a versatile divergence point. In drug discovery, this intermediate is often converted into amines (for solubility) or styrenes (for polymerization or extended conjugation).
Functionalization Map
| Reaction Type | Reagent | Product Class | Application |
| Reductive Amination | Secondary/Tertiary Amines | Kinase inhibitor side-chains | |
| Oxidation | Carboxylic Acid | Peptidomimetics, Amide coupling | |
| Wittig / Horner-Wadsworth-Emmons | Phosphonium ylides | Vinyl Pyridines | Michael acceptors, Linkers |
| Heterocyclization | Hydrazines / Amidines | Pyrazoles / Pyrimidines | Core scaffold modification |
Workflow Visualization
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Case Studies & Applications
Medicinal Chemistry: Kinase Inhibition
The 6-phenoxypyridine motif is a bioisostere for the biphenyl ether scaffold found in several kinase inhibitors (e.g., c-Met and VEGFR inhibitors). The pyridine nitrogen provides a specific hydrogen bond acceptor that can orient the molecule within the ATP-binding pocket.
-
Application: Synthesis of "Type II" kinase inhibitors where the aldehyde is converted to a urea or amide linker that extends into the allosteric pocket.
Agrochemicals: Insecticides
Pyridine carbaldehydes are precursors to neonicotinoid-like compounds. The 4-chlorophenoxy group adds lipophilicity required for penetrating the insect cuticle.
-
Pathway: Conversion of the aldehyde to a Schiff base (imine) followed by reduction creates a specific amine linkage common in crop protection agents.
Safety & Handling
-
Hazards: As a pyridine aldehyde, the compound is likely a Skin Irritant (H315) , Eye Irritant (H319) , and may cause Respiratory Irritation (H335) .
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-(4-chlorophenoxy)nicotinic acid) over time.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.[4]
References
-
PubChem. "6-(4-chlorophenoxy)pyridine-3-carbaldehyde (Compound)." National Library of Medicine. Accessed 2025.[1][4] Link
-
Sigma-Aldrich. "6-Chloropyridine-3-carboxaldehyde Product Specification." Merck KGaA. Link
-
BenchChem. "Optimizing Reaction Conditions for Phenoxy-Pyridine Derivatives." BenchChem Technical Notes. Link
- RSC Advances. "Nucleophilic aromatic substitution of chloronicotinaldehydes: A kinetic study." Royal Society of Chemistry. (General reference for SnAr conditions on pyridines).
Sources
- 1. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 2. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of photoactivated periodate reaction with 4-chlorophenol in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
